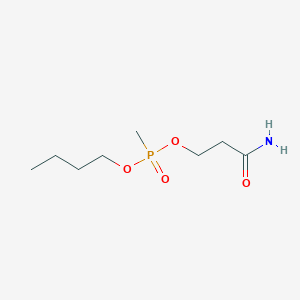
3-Amino-3-oxopropyl butyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-oxopropyl butyl methylphosphonate is an organic compound with the molecular formula C8H18NO4P. It is a phosphonic acid derivative, specifically a phosphonate ester, which contains an amino group, a carbonyl group, and a butyl group attached to the phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl butyl methylphosphonate typically involves the reaction of a phosphonic acid derivative with an appropriate amine and carbonyl-containing compound. One common method is the oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates, which provides functionalized β-ketophosphonates under mild reaction conditions . This method offers operational simplicity, broad substrate scope, and the ability to scale up the preparation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropyl butyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
3-Amino-3-oxopropyl butyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new phosphonate-based compounds.
Biology: It can be used in the study of enzyme inhibition, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of phosphate esters.
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropyl butyl methylphosphonate involves its interaction with molecular targets, particularly enzymes. Phosphonates are known to inhibit enzymes by mimicking the transition state of phosphate esters, thereby binding to the active site and preventing the enzyme from catalyzing its natural substrate . This inhibition can affect various metabolic pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-oxopropyl methylphosphonate: Similar structure but lacks the butyl group.
3-Amino-3-oxopropanoic acid: Contains a carboxylic acid group instead of the phosphonate ester.
Bisphosphonates: Contain two phosphonate groups and are used as drugs to inhibit bone resorption.
Uniqueness
3-Amino-3-oxopropyl butyl methylphosphonate is unique due to the presence of both an amino group and a butyl group attached to the phosphonate moiety. This structural feature allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61388-31-6 |
|---|---|
Molecular Formula |
C8H18NO4P |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
3-[butoxy(methyl)phosphoryl]oxypropanamide |
InChI |
InChI=1S/C8H18NO4P/c1-3-4-6-12-14(2,11)13-7-5-8(9)10/h3-7H2,1-2H3,(H2,9,10) |
InChI Key |
ULKJNYMPRMGTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)OCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


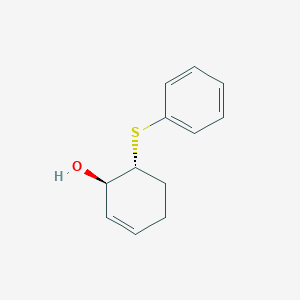
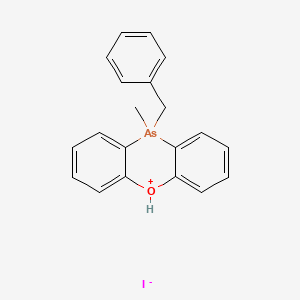
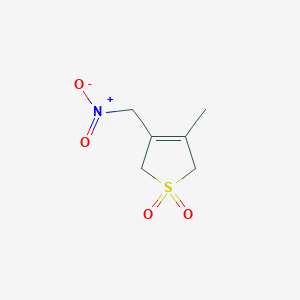
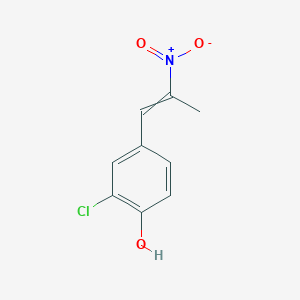
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
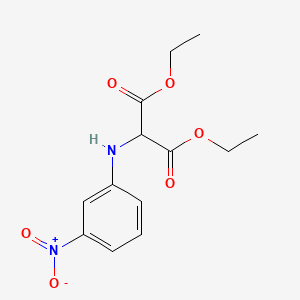
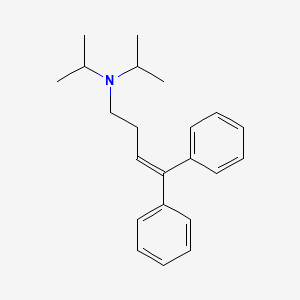
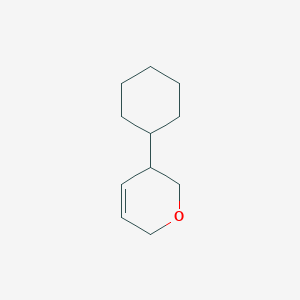
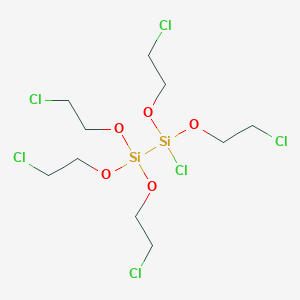
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
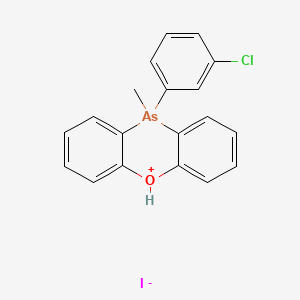
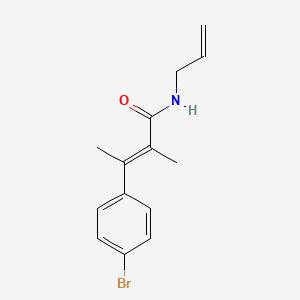
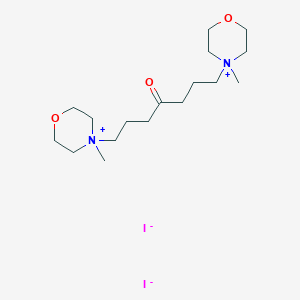
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
